Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate
CAS No.: 152390-52-8
Cat. No.: VC0116357
Molecular Formula: C38H54N12O12
Molecular Weight: 870.922
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152390-52-8 |
|---|---|
| Molecular Formula | C38H54N12O12 |
| Molecular Weight | 870.922 |
| IUPAC Name | (2S)-2-[(2-aminobenzoyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C38H54N12O12.C2HF3O2/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62;3-2(4,5)1(6)7/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58);(H,6,7)/t21-,22-,27-,31-,32-;/m0./s1 |
| Standard InChI Key | JMODCTCFSAOKLF-HOUVTAATSA-N |
| SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Properties
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate possesses a complex molecular structure combining amino acid residues with specialized functional groups. The compound is characterized by a hexapeptide sequence (Gln-Val-Val-Ala-Gly-Ala) flanked by an N-terminal 2-aminobenzoyl (Abz) fluorescent group and a C-terminal N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) quencher group, formulated as a trifluoroacetate salt .
Basic Chemical Information
The fundamental chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 152390-52-8 |
| Molecular Formula | C38H54N12O12 |
| Molecular Weight | 870.922 g/mol |
| IUPAC Name | (2S)-2-[(2-aminobenzoyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
| Physical State | Solid (as trifluoroacetate salt) |
Source: Compiled from product information
Structural Features
The compound incorporates several key structural elements:
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A peptide sequence (Gln-Val-Val-Ala-Gly-Ala) that mimics natural substrates of papain
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An N-terminal Abz group that functions as a fluorescent donor
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A C-terminal EDDnp group that serves as a fluorescence quencher
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Trifluoroacetate counterion that enhances stability and solubility
This structure creates a FRET system where the fluorescence of the Abz group is quenched by the EDDnp group when the peptide is intact. Upon enzymatic cleavage, the physical separation of these groups results in measurable fluorescence, enabling real-time monitoring of proteolytic activity .
Functional Mechanism and Biological Activity
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate functions as a highly sensitive substrate for papain, a well-characterized cysteine protease. The peptide sequence is specifically designed based on the highly conserved sequence QVVAG found in the cystatin family of natural inhibitors, which are known to regulate cysteine protease activity in biological systems .
FRET Mechanism
The compound operates via the FRET principle:
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In its intact state, the fluorescence of the Abz group is quenched by the proximity of the EDDnp group
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When papain cleaves the peptide bond (typically between specific amino acid residues), the physical separation of the fluorophore and quencher occurs
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This separation eliminates the quenching effect, resulting in a measurable increase in fluorescence emission
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The fluorescence intensity correlates directly with enzymatic activity, allowing quantitative assessment of protease function
Enzyme Kinetics
The compound demonstrates exceptional sensitivity as a papain substrate, with reported catalytic efficiency (kcat/Km) of approximately 29 × 10^7 M^-1 s^-1, making it among the most sensitive papain substrates documented in scientific literature . This high sensitivity enables detection of minimal amounts of enzymatic activity, which is particularly valuable in:
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Inhibitor screening assays
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Enzyme characterization studies
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Investigations of protease regulation mechanisms
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Development of diagnostic tools for protease-related pathologies
| Desired Concentration | Volume of Solvent Required |
|---|---|
| 1 mg | |
| 1 mM | 1.1482 mL |
| 5 mM | 0.2296 mL |
| 10 mM | 0.1148 mL |
Source: Adapted from product documentation
Research Applications
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate has diverse applications in biochemical and pharmaceutical research. Its unique properties make it valuable in several key areas:
Enzyme Kinetics Studies
The compound serves as an excellent substrate for studying the catalytic mechanism of papain and related cysteine proteases. Its high sensitivity allows for precise measurement of enzyme activity, facilitating detailed kinetic analyses and mechanistic studies of proteolytic processes .
Inhibitor Screening and Development
The substrate can be used in high-throughput screening assays to identify potential inhibitors of papain and other cysteine proteases. Such inhibitors may have therapeutic potential in conditions where excessive protease activity contributes to pathology, such as certain inflammatory disorders, neurodegenerative diseases, and cancer .
Peptide Synthesis and Fluorescent Labeling
The compound contributes to peptide synthesis research, serving as a building block for creating specific sequences used in various applications. Its FRET system enables effective fluorescent labeling of biomolecules, which is crucial for studying protein interactions and cellular processes in live cells .
Drug Delivery and Diagnostic Applications
Beyond basic research, the compound has potential applications in:
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Drug delivery systems, potentially enhancing the stability and bioavailability of therapeutic agents
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Development of diagnostic tools, such as assays that detect specific proteases as biomarkers
Current Research Findings
Current research involving Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate primarily focuses on its exceptional properties as a papain substrate. The compound's remarkable catalytic efficiency places it among the most sensitive protease substrates reported in scientific literature .
Substrate Design and Optimization
The high sensitivity of this substrate stems from the strategic design of the peptide sequence, which mimics the natural binding site for papain found in the cystatin family of inhibitors. The conserved QVVAG sequence has been optimized for interaction with papain's active site, resulting in efficient catalysis and consequently, a highly sensitive assay system .
Applications in Enzyme Research
The FRET mechanism incorporated in the compound allows for real-time monitoring of proteolytic activity with high sensitivity and specificity. This property has made it a valuable tool in various research applications, including:
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Detailed characterization of papain's catalytic mechanism
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Evaluation of substrate specificity among different cysteine proteases
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Assessment of inhibitor potency and mechanism of action
Future Research Directions
Based on the current applications and properties of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate, several promising research directions can be identified:
Structural Modifications
Development of derivative compounds with modified peptide sequences or alternative fluorophore-quencher pairs could potentially:
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Further enhance sensitivity or alter specificity for different proteases
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Improve stability or solubility characteristics
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Enable multiplexed detection of different proteases in complex biological samples
Expanded Application Range
Extension of the compound's application beyond papain to other cysteine proteases and potentially other protease classes could broaden its utility in both basic research and applied settings, including:
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Cathepsins and other lysosomal proteases
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Viral proteases relevant to infectious disease research
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Proteases implicated in neurodegenerative disorders
Integration with Advanced Technologies
Incorporation of this substrate into emerging research technologies could yield novel applications:
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